Methyl 2-methyl-4-(piperazin-1-yl)benzoate

Description

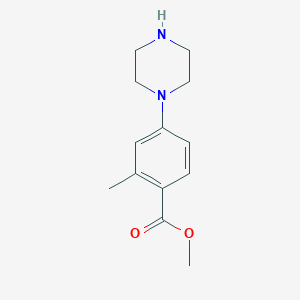

Structure

2D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

methyl 2-methyl-4-piperazin-1-ylbenzoate |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-11(15-7-5-14-6-8-15)3-4-12(10)13(16)17-2/h3-4,9,14H,5-8H2,1-2H3 |

InChI Key |

HHBJCEQSOYRERU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate typically involves the esterification of 2-methyl-4-(piperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(piperazin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methyl-4-(piperazin-1-yl)benzoic acid.

Reduction: Formation of 2-methyl-4-(piperazin-1-yl)benzyl alcohol.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-methyl-4-(piperazin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound shares a core benzoate-piperazine scaffold with several documented analogs. Key comparisons include:

a) Methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7)

- Structural Difference : Lacks the 2-methyl group on the benzoate ring.

b) Compounds C1–C7 (Methyl 4-(4-(2-substituted quinoline-4-carbonyl)piperazin-1-yl)benzoates)

- Structural Difference: Feature a quinoline-4-carbonyl group attached to the piperazine ring, with varying substituents (e.g., halogen, methoxy, trifluoromethyl) on the phenyl group of the quinoline moiety .

- Implications: The quinoline substituents in C1–C7 likely enhance π-π stacking interactions and modulate electronic properties, which could influence binding affinity in biological systems compared to the simpler 2-methylbenzoate structure .

c) 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6)

Physical and Chemical Properties

- Solubility : The 2-methyl group may reduce aqueous solubility compared to unmethylated analogs due to increased hydrophobicity.

- Stability : Piperazine rings are generally stable under physiological conditions, but electron-withdrawing substituents (e.g., halogens in C2–C4) could enhance metabolic stability .

Biological Activity

Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine with methyl 2-methyl-4-carboxybenzoate under suitable conditions. The reaction can be facilitated using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to enhance yields and purity of the product.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibited significant bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Additionally, it may interfere with the integrity of the bacterial cell membrane, causing leakage of intracellular contents.

Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study conducted on the efficacy of this compound against MRSA demonstrated that the compound not only inhibited growth but also exhibited bactericidal properties at sub-MIC levels. The time-kill assays indicated that at a concentration of 16 µg/mL, the compound was able to reduce viable counts significantly within one hour of exposure.

Case Study 2: Synergistic Effects with Other Antibiotics

Research has shown that when combined with conventional antibiotics such as ciprofloxacin, this compound enhances the overall antimicrobial efficacy against resistant strains. This synergistic effect is particularly beneficial in treating infections caused by multidrug-resistant organisms.

4. Conclusion

This compound demonstrates promising biological activity, especially in antimicrobial applications. Its ability to inhibit various bacterial strains, including resistant ones, highlights its potential as a therapeutic agent. Ongoing research is necessary to further elucidate its mechanisms and optimize its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.